molecular formula C15H15F2N B6476885 benzyl[(3,4-difluorophenyl)methyl]methylamine CAS No. 2640819-61-8

benzyl[(3,4-difluorophenyl)methyl]methylamine

Cat. No. B6476885
CAS RN: 2640819-61-8
M. Wt: 247.28 g/mol
InChI Key: BYRARUCUFSOCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl[(3,4-difluorophenyl)methyl]methylamine is an organic compound with the molecular formula C14H13F2N . It consists of a benzyl group attached to an amine functional group .


Molecular Structure Analysis

The molecular structure of benzyl[(3,4-difluorophenyl)methyl]methylamine is derived from the benzene ring. The benzyl group is formed by manipulating the benzene ring, adding a CH2 group to where the hydrogen was removed .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines, which benzyl[(3,4-difluorophenyl)methyl]methylamine is a type of, can vary. Amines are near relatives of ammonia, NH3. In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .

Scientific Research Applications

Antifungal Activity

Benzyl[(3,4-difluorophenyl)methyl]methylamine has been investigated for its antifungal properties. In a study by Xu et al., a series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (analogous to fluconazole) were synthesized. Among these compounds, benzyl[(3,4-difluorophenyl)methyl]methylamine derivatives (such as 1a, 1q, and 1r) exhibited significant antifungal activity against eight human pathogenic fungi . These findings highlight its potential as an antifungal agent.

Chemical Reactions

Benzyl[(3,4-difluorophenyl)methyl]methylamine can participate in various chemical reactions. For instance, it can react with epoxides under basic conditions, leading to the formation of interesting products. Careful analysis of reaction intermediates is essential to understand the reaction mechanism .

Benzoxazole Synthesis

Researchers have explored the synthesis of benzoxazoles using different catalysts. Sayyahi et al. introduced a magnetic solid acid nanocatalyst for benzoxazole synthesis, which involved the reaction of 2-aminophenol and aldehyde. Benzyl[(3,4-difluorophenyl)methyl]methylamine could potentially be employed in similar synthetic strategies .

Safety and Hazards

While specific safety data for benzyl[(3,4-difluorophenyl)methyl]methylamine is not available, similar compounds have safety data sheets that provide information on handling, storage, and disposal. For example, benzyl methyl ether is a flammable liquid and vapor that causes serious eye irritation .

Future Directions

The future directions of research involving benzyl[(3,4-difluorophenyl)methyl]methylamine could involve the design and synthesis of its derivatives for various applications. For instance, derivatives of a similar compound were synthesized to evaluate their inhibitory activities against BRD4, showing potential for development of potent anti-breast cancer agents .

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N/c1-18(10-12-5-3-2-4-6-12)11-13-7-8-14(16)15(17)9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRARUCUFSOCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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